molecular formula C17H20N2O4S2 B3969763 4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

Cat. No. B3969763
M. Wt: 380.5 g/mol
InChI Key: ZWRDHBOAOFIEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as Methylthioninocarbonyl Nitrobenzenesulfonamide (MTNB), is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential as a medicinal compound. MTNB has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MTNB is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. MTNB has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of farnesyltransferase, an enzyme involved in protein prenylation.
Biochemical and Physiological Effects
MTNB has been found to exhibit various biochemical and physiological effects. Studies have shown that MTNB induces apoptosis in cancer cells by activating the caspase cascade. MTNB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, MTNB has been found to inhibit the replication of HIV-1 by inhibiting the activity of reverse transcriptase.

Advantages and Limitations for Lab Experiments

MTNB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. Additionally, MTNB has been found to exhibit promising anticancer, antiviral, and antibacterial properties, making it a potential candidate for drug development. However, MTNB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, MTNB has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on MTNB. One potential area of research is the development of MTNB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, more research is needed to determine the safety and efficacy of MTNB in vivo. Further studies are also needed to elucidate the mechanism of action of MTNB and to identify potential targets for drug development. Finally, more research is needed to determine the potential of MTNB as a tool for studying cellular processes.

Scientific Research Applications

MTNB has been extensively studied for its potential as a medicinal compound. It has been found to exhibit promising anticancer, antiviral, and antibacterial properties. Studies have shown that MTNB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. MTNB has also been found to exhibit antiviral activity against HIV-1 and herpes simplex virus type-1. Additionally, MTNB has shown antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-methyl-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-4-3-5-15(10-13)12-24-9-8-18-25(22,23)16-7-6-14(2)17(11-16)19(20)21/h3-7,10-11,18H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRDHBOAOFIEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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